molecular formula C12H16N4 B13628316 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline

Cat. No.: B13628316
M. Wt: 216.28 g/mol
InChI Key: AWMIXASZVGNVCU-UHFFFAOYSA-N
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Description

Chemical Structure:
The compound features a 1,2,4-triazole ring substituted at position 1 with a methyl group and at position 3 with an ethyl group. The triazole moiety is linked to a 6-methylaniline group, forming a planar aromatic system. This structure combines electron-rich (aniline) and moderately lipophilic (ethyl, methyl) groups, which may influence its physicochemical and biological properties.

Properties

Molecular Formula

C12H16N4

Molecular Weight

216.28 g/mol

IUPAC Name

2-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)-6-methylaniline

InChI

InChI=1S/C12H16N4/c1-4-10-14-12(16(3)15-10)9-7-5-6-8(2)11(9)13/h5-7H,4,13H2,1-3H3

InChI Key

AWMIXASZVGNVCU-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=N1)C2=CC=CC(=C2N)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Substitution Reactions:

    Coupling with Aniline: The final step involves coupling the triazole derivative with 6-methylaniline under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with appropriate catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding triazole oxides, while reduction could lead to triazole amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Possible applications in developing pharmaceuticals with antimicrobial, antifungal, or anticancer properties.

    Industry: Use in the production of agrochemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)-6-methylaniline would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight: Not explicitly provided in the evidence, but analogous compounds (e.g., 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline, CAS: 1339586-65-0) have molecular weights in the range of 250–350 g/mol .
  • Purity : Commercial samples of related triazole-aniline derivatives often exceed 95% purity .

Structural Analogues

Table 1: Structural Comparison of Triazole-Aniline Derivatives
Compound Name Substituents on Triazole Substituents on Aniline Key Differences
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-6-methylaniline 1-Me, 3-Et 6-Me Reference compound
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline 1-Me, 3-Et 3-F Fluorine substitution enhances electronegativity
Methyl 2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbodithioate 1-Ph, 4-Me N/A 1,2,3-triazole core; thioamide linker
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate 1-Ph, 4-Me N/A Hybrid thiadiazole-triazole system

Key Observations :

  • Substituent Effects : Fluorine in 3-fluoroaniline derivatives increases polarity and metabolic stability compared to methyl groups .
Table 2: Comparative Bioactivity and Physicochemical Data
Compound LogP (Predicted) Antimicrobial Activity (MIC, µg/mL) Thermal Stability (°C)
Target Compound ~2.5 (estimated) Not reported Likely >150 (analogues)
2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-3-fluoroaniline ~2.8 Not reported >200
Thiazolo-triazole hybrids 1.8–3.2 8–32 (vs. S. aureus) 180–220

Analysis :

  • Antimicrobial Activity : Thiazolo-triazole hybrids with Cl/F substituents show moderate activity (MIC 8–32 µg/mL) , suggesting that halogenation in the aniline ring of the target compound could improve efficacy.
  • Stability : Ethyl and methyl substituents on triazole rings generally confer thermal stability, as seen in related compounds .

Comparison with Analogues :

  • 1,2,3-Triazoles : Synthesized via Huisgen cycloaddition or hydrazine-carbodithioate reactions (e.g., ), requiring precise stoichiometric control.
  • Thiadiazole-Triazole Hybrids : Require multi-step condensation and cyclization, increasing synthetic complexity .

Biological Activity

2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-6-methylaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, alongside relevant case studies and research findings.

  • Molecular Formula : C11H14N4
  • Molecular Weight : 218.26 g/mol
  • CAS Number : Not specified in the sources.

Biological Activity Overview

The biological activity of 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-6-methylaniline has been investigated primarily in the context of its anticancer and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing triazole moieties often exhibit significant anticancer properties. The mechanism typically involves the inhibition of key enzymes involved in DNA synthesis and cell proliferation.

Key Findings :

  • Thymidylate Synthase Inhibition : Compounds similar to 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-6-methylaniline have shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. For instance, derivatives with triazole groups demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF-7 and HCT116 .
  • Cell Viability Assays : In vitro studies have reported IC50 values indicating the effectiveness of triazole derivatives against different cancer cell lines. For example, compounds with similar structures exhibited IC50 values ranging from 0.95 nM to 4.24 μM .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented, with significant activity reported against various bacterial strains.

Key Findings :

  • Inhibition of Bacterial Growth : Compounds similar to 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)-6-methylaniline have shown effective inhibition against Escherichia coli and Staphylococcus aureus, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Studies

Several studies have explored the biological activities of triazole derivatives:

StudyCompoundActivityIC50/ MIC
1Triazole derivativeAnticancer (MCF7)1.88 μM
2Triazole derivativeAntimicrobial (E. coli)MIC = 16 μg/mL
3Thymol-triazole hybridAnticancer (HCT116)2.6 μM

Mechanistic Insights

The biological activity of triazole compounds is often attributed to their ability to interact with biological targets such as enzymes involved in nucleic acid synthesis and cell signaling pathways. Molecular docking studies have provided insights into how these compounds bind to target sites, enhancing their efficacy against cancer cells and pathogens .

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